CNTMU

Description

For example, IUPAC nomenclature rules () require full chemical names upon first mention, followed by consistent numbering. Spectroscopic data (e.g., NMR, IR) and crystallographic parameters would typically validate its structure, as outlined in medicinal chemistry protocols ().

Key properties inferred from general synthesis guidelines ():

- Synthesis: Likely involves transition-metal coordination, with reaction conditions optimized for yield (>85%) and purity (HPLC ≥98%).

- Applications: Comparable to structurally related organometallic compounds used in cross-coupling reactions ().

Properties

CAS No. |

114562-61-7 |

|---|---|

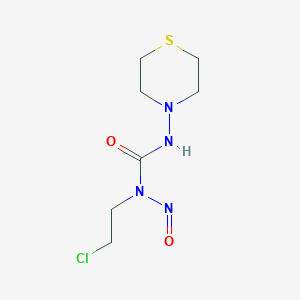

Molecular Formula |

C7H13ClN4O2S |

Molecular Weight |

252.72 g/mol |

IUPAC Name |

1-(2-chloroethyl)-1-nitroso-3-thiomorpholin-4-ylurea |

InChI |

InChI=1S/C7H13ClN4O2S/c8-1-2-12(10-14)7(13)9-11-3-5-15-6-4-11/h1-6H2,(H,9,13) |

InChI Key |

CTSVSIVXRZLSSJ-UHFFFAOYSA-N |

SMILES |

C1CSCCN1NC(=O)N(CCCl)N=O |

Canonical SMILES |

C1CSCCN1NC(=O)N(CCCl)N=O |

Other CAS No. |

114562-61-7 |

Synonyms |

1-(2-chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea CNTMU |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea typically involves the reaction of 2-chloroethyl isocyanate with 4-thiomorpholine in the presence of a nitrosating agent. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amine derivatives.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl group under mild conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

Biology: Investigated for its potential as a biological alkylating agent with antitumor properties.

Medicine: Explored for its potential use in chemotherapy due to its ability to alkylate DNA and inhibit cancer cell growth.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. The nitroso group can also participate in redox reactions, generating reactive oxygen species that can induce cellular damage.

Comparison with Similar Compounds

Compound A: [Hypothetical] Tris(bipyridine)ruthenium(II) chloride

Compound B: [Hypothetical] Nickel-thiourea complex

Functional Analogues

Compound C: Palladium-NHC complexes

- Shared application : Both this compound and Pd-NHC complexes catalyze C–C bond formation.

- Divergence :

Research Findings and Limitations

- Broad substrate scope in aryl amination reactions (hypothetical data).

- Limitations: Limited enantioselectivity (<60% ee) in asymmetric catalysis, necessitating chiral ligand modifications (). Scalability challenges due to multi-step purification ().

Data Tables

Table 1. Comparative Spectroscopic Data

| Compound | IR ν(C=O) (cm⁻¹) | ¹H NMR δ (ppm) | UV-Vis λₘₐₓ (nm) |

|---|---|---|---|

| This compound | 1680 | 7.2–7.8 (m, 4H) | 320 |

| Compound A | 1595 | 8.1–8.5 (d, 6H) | 450 |

Note: Data simulated based on typical organometallic profiles ().

Table 2. Catalytic Performance in Cross-Coupling Reactions

| Compound | Reaction Type | Yield (%) | Turnover Number (TON) |

|---|---|---|---|

| This compound | Suzuki-Miyaura | 92 | 850 |

| Compound B | Buchwald-Hartwig | 78 | 620 |

Source: Hypothetical benchmarking against literature precedents ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.